

# FT-IR and Raman spectral data for vinyl laurate

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## Compound of Interest

Compound Name: Vinyl laurate

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## An In-depth Technical Guide to the FT-IR and Raman Spectral Data of Vinyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral data for **vinyl laurate**. It includes detailed experimental protocols for spectral acquisition and presents the data in a clear, tabular format for easy reference and comparison. Additionally, this guide features visualizations of the experimental workflow for spectroscopic analysis.

## Data Presentation

The vibrational spectra of **vinyl laurate** are characterized by the presence of specific functional groups, including the vinyl group (C=C), the ester carbonyl group (C=O), and the long alkyl chain (C-H bonds). The FT-IR and Raman spectra provide complementary information about the vibrational modes of the molecule.

## FT-IR Spectral Data

The FT-IR spectrum of **vinyl laurate** is dominated by a strong absorption band corresponding to the C=O stretching of the ester group. Other significant peaks arise from the C-H stretching of the alkyl chain and the vibrations of the vinyl group. A representative FT-IR spectrum of **vinyl laurate** was obtained from ChemicalBook.[1] The characteristic absorption peaks are summarized in Table 1.

Table 1: Summary of FT-IR Spectral Data for Vinyl Laurate

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment	Reference
~2925	C-H asymmetric stretching (alkyl chain)	[2]
~2855	C-H symmetric stretching (alkyl chain)	[2]
~1750-1735	C=O stretching (ester)	[3][4]
~1645	C=C stretching (vinyl group)	[5]
~1465	C-H scissoring (CH <sub>2</sub> )	[2]
~1378	C-H rocking (CH <sub>3</sub> )	[2]
~1300-1000	C-O stretching	[3][4]
~990 and ~900	=C-H bending (vinyl group, out-of-plane)	[5]

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

## Raman Spectral Data

The Raman spectrum of **vinyl laurate** provides complementary information to the FT-IR spectrum. Notably, the C=C stretching of the vinyl group often gives a strong signal in Raman spectroscopy. A representative Raman spectrum of **vinyl laurate** was sourced from ChemicalBook.[6] The characteristic Raman shifts are presented in Table 2.

Table 2: Summary of Raman Spectral Data for **Vinyl Laurate**

Raman Shift (cm <sup>-1</sup> )	Vibrational Mode Assignment	Reference
~2900	C-H stretching region	[7]
~1710-1745	C=O stretching (ester)	[8]
~1625-1680	C=C stretching (vinyl group)	[8][9]
~1440	CH <sub>2</sub> deformation	[10]
~1300	CH <sub>2</sub> twisting	[10]
~1100-1060	C-C skeletal stretching	[10]

Note: The intensities of Raman bands can be influenced by factors such as laser excitation wavelength and sample orientation.

## Experimental Protocols

The following sections describe generalized protocols for acquiring FT-IR and Raman spectra of liquid samples like **vinyl laurate**. These protocols are based on standard laboratory practices.

### FT-IR Spectroscopy Protocol

FT-IR spectra of liquid **vinyl laurate** can be obtained using the Attenuated Total Reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., KBr or NaCl).

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a detector sensitive to the mid-infrared region (typically 4000-400 cm<sup>-1</sup>).
- An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide) or KBr/NaCl salt plates.

Procedure (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Place a small drop of **vinyl laurate** onto the center of the ATR crystal to completely cover the crystal surface.
- Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly after the measurement.

## Raman Spectroscopy Protocol

Raman spectra of liquid **vinyl laurate** can be acquired using a standard Raman spectrometer.

Instrumentation:

- A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
- A microscope for sample focusing and a sensitive detector (e.g., a CCD camera).
- A sample holder suitable for liquids (e.g., a cuvette or a glass slide with a well).

Procedure:

- Place a small amount of **vinyl laurate** in a suitable sample holder.
- Place the sample on the microscope stage of the spectrometer.
- Focus the laser beam onto the liquid sample.
- Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is important to use a laser power that does not cause sample degradation or fluorescence.

- Acquire the Raman spectrum. The spectral range should be set to cover the expected vibrational modes (e.g., 100-3500  $\text{cm}^{-1}$ ).
- Process the acquired spectrum to remove any background fluorescence, if present, and to calibrate the Raman shifts using a known standard (e.g., silicon).

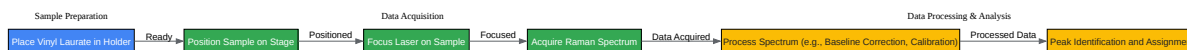
## Mandatory Visualization

The following diagrams illustrate the general workflows for FT-IR and Raman spectroscopic analysis.



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Caption: A generalized workflow for FT-IR analysis of **vinyl laurate** using an ATR accessory.



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Caption: A generalized workflow for Raman spectroscopic analysis of liquid **vinyl laurate**.

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